molecular formula C18H24N2O4 B064165 Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 172348-74-2

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

Cat. No. B064165
CAS RN: 172348-74-2
M. Wt: 332.4 g/mol
InChI Key: XAMAFLWCELXNAY-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a chemical compound with the CAS Number: 693803-47-3 . It has a molecular weight of 232.28 . The compound is white to yellow in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H16N2O2/c1-13(2,3)17-12(16)15(4)11-7-5-10(9-14)6-8-11/h5-8H,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

properties

IUPAC Name

tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMAFLWCELXNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395002
Record name di(tert-butyl) 4-cyanobenzylimidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

CAS RN

172348-74-2
Record name di(tert-butyl) 4-cyanobenzylimidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(Bromomethyl)benzonitrile (5 g, 25.5 mmoles) and di-tert-butyliminodicarboxylate (5.54 g, 25.5 mmoles) were dissolved in anhydrous THF (50 mL) and cesium carbonate (16.62 g, 25.5 mmoles) and lithium iodide (170.5 mg, 1.275 mmoles) were added. The mixture was stirred at 70° C. for 23 h and the reaction was worked up as described in Preparative Example 244, Step B above. The residue was chromatographed on a silica gel column (50×5 cm) using 5% ethyl acetate in hexane as the eluant to give 4-(di-tert-butoxycarbonylaminomethyl)benzonitrile (7.07 g, 83%): FABMS: m/z 333.2 (MH+); HRFABMS: m/z 333.1816 (MH+). Calcd. for C18H25N2O4: m/z 333.1814; δH (CDCl3) 1.45 (18H, s, —COOC(CH3)3), 4.81 (2H, s, CH2), 7.37 (2H, d, Ar—H) and 7.62 ppm (2H, d, Ar—H); δC (CDCl3) CH3: 28.1, 28.1, 28.1, 28.1, 28.1, 28.1; CH2: 49.2; CH: 127.8, 127.8, 132.3, 132.3; C: 83.2, 83.2, 111.1, 118.9, 144.1, 152.4, 152.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
170.5 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(Bromomethyl)benzonitrile (5 g, 25.5 mmoles) and di-tert-butyliminodicarboxylate (5.54 g, 25.5 mmoles) were dissolved in anhydrous THF (50 mL) and cesium carbonate (16.62 g, 25.5 mmoles) and lithium iodide (170.5 mg, 1.275 mmoles) were added. The mixture was stirred at 70° C. for 23h and the reaction was worked up as described in Preparative Example 244, Step B above. The residue was chromatographed on a silica gel column (50×5 cm) using 5% ethyl acetate in hexane as the eluant to give 4-(di-tert-butoxycarbonylaminomethyl)benzonitrile (7.07 g, 83%): FABMS: m/z 333.2 (MH+); HRFABMS: m/z 333.1816 (MH+). Calcd. for C18H25N2O4: m/z 333.1814; δH (CDCl3) 1.45 (18H, s, —COOC(CH3)3), 4.81 (2H, s, CH2), 7.37 (2H, d, Ar—H) and 7.62 ppm (2H, d, Ar—H); δC (CDCl3) CH3: 28.1, 28.1, 28.1, 28.1, 28.1, 28.1; CH2: 49.2; CH: 127.8, 127.8, 132.3, 132.3; C, 83.2, 83.2, 111.1, 118.9, 144.1, 152.4, 152.4.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.62 g
Type
reactant
Reaction Step Two
Quantity
170.5 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
23h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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